2-{[(2-methoxyphenyl)amino]methyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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Overview
Description
2-{[(2-METHOXYPHENYL)AMINO]METHYL}-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-c]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of a methoxyphenyl group and an amino methyl group further enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-METHOXYPHENYL)AMINO]METHYL}-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE can be achieved through various synthetic routes. One common method involves the condensation of 2-bromoethyl derivatives with pyrrolo[3,4-c]pyridine-1,3-dione intermediates . The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-METHOXYPHENYL)AMINO]METHYL}-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
2-{[(2-METHOXYPHENYL)AMINO]METHYL}-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its analgesic and sedative properties. It has shown potential in pain management and as a sedative agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2-METHOXYPHENYL)AMINO]METHYL}-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the modulation of various biochemical pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis and inhibit cell migration and invasion.
Comparison with Similar Compounds
2-{[(2-METHOXYPHENYL)AMINO]METHYL}-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their FGFR inhibitory activity.
3,4-pyridinedicarboximide derivatives: Studied for their analgesic and sedative properties.
Azaindoles: Investigated for their anticancer and antiviral activities.
The uniqueness of 2-{[(2-METHOXYPHENYL)AMINO]METHYL}-1H,2H,3H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE lies in its specific substitution pattern and its potent biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[(2-methoxyanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C15H13N3O3/c1-21-13-5-3-2-4-12(13)17-9-18-14(19)10-6-7-16-8-11(10)15(18)20/h2-8,17H,9H2,1H3 |
InChI Key |
PMLRSGASLSVFFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)C3=C(C2=O)C=NC=C3 |
Origin of Product |
United States |
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